N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-difluorobenzamide is a synthetic organic compound characterized by its unique structure and potential applications in medicinal chemistry. This compound features a benzenesulfonyl group, a thiophene moiety, and a difluorobenzamide, which contribute to its biological activity and chemical properties. The compound falls under the classification of sulfonamides and amides, which are commonly studied for their pharmacological properties.
This compound can be synthesized from various precursors, including benzenesulfonyl chloride and difluorobenzoic acid. Its classification as a sulfonamide indicates its potential use as an antibacterial agent or in other therapeutic areas. Sulfonamides are known for their role in inhibiting bacterial growth by interfering with folic acid synthesis.
The synthesis of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-difluorobenzamide typically involves several key steps:
These steps can be optimized for yield and purity, often involving solvents such as dichloromethane or tetrahydrofuran at controlled temperatures .
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-difluorobenzamide can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or reduce toxicity .
The mechanism of action for N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-difluorobenzamide primarily revolves around its interaction with biological targets:
Studies on similar compounds suggest that modifications on the benzene ring can significantly affect their potency against specific biological targets .
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-difluorobenzamide exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in medicinal chemistry .
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-difluorobenzamide has potential applications in:
The benzenesulfonyl-thiophene moiety forms the electron-transfer backbone of this hybrid architecture. The sulfonyl group (-SO₂-) exhibits strong electron-withdrawing character (σₚ = 0.72), creating a significant dipole moment across the S-N bond. This electronic asymmetry facilitates molecular polarization essential for target recognition. Quantum mechanical calculations reveal the thiophene ring's electron-donating heterocyclic system (HOMO energy: -6.3 eV) creates a "push-pull" configuration with the benzenesulfonyl acceptor (LUMO energy: -1.8 eV), reducing the HOMO-LUMO gap to 4.5 eV – significantly lower than non-heterocyclic analogs (5.8-6.2 eV) [4] [7].
Steric mapping shows the thiophene's β-conformation positions the sulfur heteroatom away from the sulfonyl oxygen atoms, minimizing intramolecular steric clashes. However, molecular dynamics simulations indicate the ortho-protons of the benzene ring create a 15° dihedral restraint with the thiophene plane, constraining rotational freedom. This semi-rigid configuration creates a binding-optimal topology that enhances interactions with hydrophobic enzyme pockets while accommodating necessary torsional flexibility (energy barrier: 8.2 kcal/mol for 180° rotation) [5]. Comparative molecular field analysis (CoMFA) demonstrates the thienyl sulfur's van der Waals radius (1.80 Å) protrudes 0.7 Å beyond the molecular plane, creating a distinctive steric signature versus phenyl-based analogs [4].
Table 1: Electronic and Steric Parameters of the Benzenesulfonyl-Thiophene Core
Parameter | Value | Comparative Value (Phenyl Analog) | Measurement Technique |
---|---|---|---|
HOMO Energy (eV) | -6.3 | -6.9 | DFT/B3LYP/6-31G** |
LUMO Energy (eV) | -1.8 | -1.5 | DFT/B3LYP/6-31G** |
S-O Bond Length (Å) | 1.432 | 1.441 | X-ray Crystallography |
Dihedral Angle (°) | 15.2 | 3.5 | Molecular Dynamics |
Van der Waals Volume (ų) | 142.7 | 135.2 | CoMFA |
Rotational Barrier (kcal/mol) | 8.2 | 11.7 | Torsional Scan DFT |
The 3,4-difluorobenzamide moiety serves as a strategic polarity modulator, with its electronegative fluorine atoms (χ = 3.98) inducing localized dipole moments while maintaining balanced lipophilicity. XLogP calculations confirm the difluoro-substitution increases logP by 0.82 versus the non-fluorinated benzamide, achieving an optimal balance at 2.91 – within the ideal range for membrane permeability (recommended: 2.0-3.5) [1] [8]. The asymmetric fluorine placement at C3 and C4 creates a permanent dipole moment of 3.2 Debye, enhancing water solubility (calculated: 28 µM) compared to symmetric 2,4-difluoro isomers (14 µM) despite identical molecular weights [6].
Bioavailability profiling indicates the amide carbonyl participates in strong H-bond acceptance (MolDock score: -4.7 kcal/mol) while the fluorine atoms act as weak H-bond donors (-1.3 kcal/mol). This configuration reduces polar surface area (PSA) to 78 Ų versus 98 Ų for hydroxylated analogs, improving membrane diffusion. Crystal packing analysis reveals the fluorinated ring engages in orthogonal aromatic interactions (centroid distance: 4.9 Å) that enhance crystalline stability (melting point: 129-133°C) without compromising dissolution kinetics [8]. Metabolic stability assays show the fluorine atoms block para-hydroxylation – the primary metabolic pathway for non-fluorinated analogs – extending plasma half-life by 3.2-fold in microsomal models [1].
Table 2: Polarity and Bioavailability Parameters of 3,4-Difluorobenzamide Moiety
Parameter | 3,4-Difluoro Isomer | 2,4-Difluoro Isomer | Non-Fluorinated |
---|---|---|---|
Calculated logP | 2.91 | 3.05 | 2.09 |
Aqueous Solubility (µM) | 28 | 14 | 112 |
Polar Surface Area (Ų) | 78 | 78 | 67 |
Melting Point (°C) | 129-133 | 115-118 | 132-135 |
Metabolic Clearance (mL/min/g) | 12.7 | 18.3 | 42.9 |
H-bond Acceptor Count | 3 | 3 | 2 |
Dipole Moment (Debye) | 3.2 | 2.7 | 1.9 |
This hybrid architecture demonstrates superior target engagement versus classical sulfonamide pharmacophores. In carbonic anhydrase inhibition assays, the compound exhibits 18-fold greater selectivity for tumor-associated isoform CA-IX (Kᵢ = 12 nM) over cytosolic CA-II (Kᵢ = 220 nM), outperforming classical sulfonamides like acetazolamide (CA-IX Kᵢ = 250 nM; Selectivity Index = 1.2) [4] [7]. This enhanced isoform discrimination stems from the dual aromatic systems engaging distinct hydrophobic subpockets: the difluorobenzamide occupies the "selectivity pocket" via fluorine-mediated halogen bonds (distance: 3.1 Å to His94), while the thiophene sulfonyl system anchors to the catalytic zinc through charge transfer interactions (binding energy: -9.8 kcal/mol) [7].
When benchmarked against two-component sulfonamide hybrids, this architecture shows unique binding modality. Unlike coumarin-sulfonamide hybrids that rely on steric occlusion for isoform selectivity, this compound utilizes electronic complementarity – the thiophene's π-excessive character complements the CA-IX active site's electron-deficient Phe131 residue (π-stacking energy: -4.2 kcal/mol). In antiproliferative screens against breast cancer lines (MCF-7), the hybrid demonstrates EC₅₀ = 1.8 µM, surpassing iminothiazoline-sulfonamide derivatives (EC₅₀ = 4.7-9.3 µM) and maintaining efficacy under hypoxic conditions (pH 6.8) where conventional sulfonamides show >80% reduced activity [4] [7].
Table 3: Comparative Analysis of Sulfonamide Hybrid Architectures
Hybrid Type | CA-IX Kᵢ (nM) | CA-II Kᵢ (nM) | Selectivity Index | MCF-7 EC₅₀ (µM) |
---|---|---|---|---|
Benzenesulfonyl-Thiophene-Difluorobenzamide | 12 | 220 | 18.3 | 1.8 |
Coumarin-Sulfonamide | 45 | 210 | 4.7 | 4.1 |
Quinoline-Sulfonamide | 88 | 150 | 1.7 | 7.3 |
Iminothiazoline-Sulfonamide | 310 | 290 | 0.9 | 6.9 |
Pyrazole-Sulfonamide | 155 | 180 | 1.2 | 9.4 |
CAS No.: 1164-45-0
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.: